3-Chloro-5-methylisothiazole chemical properties and structure
3-Chloro-5-methylisothiazole chemical properties and structure
An In-depth Technical Guide to 3-Chloro-5-methylisothiazole: Chemical Properties, Structure, and Synthetic Utility
This guide provides a comprehensive technical overview of 3-Chloro-5-methylisothiazole, a key heterocyclic building block for researchers, medicinal chemists, and drug development professionals. While often mistaken for its more common isomer, 5-chloro-2-methyl-3(2H)-isothiazolinone (a biocide), this compound, correctly identified by its IUPAC name 5-Chloro-3-methylisothiazole , serves as a valuable precursor in the synthesis of novel compounds with significant biological activity. This document delves into its fundamental chemical properties, structure, plausible synthetic routes, and its documented application in the development of potential anticancer agents.
Core Chemical Identity and Physicochemical Properties
5-Chloro-3-methylisothiazole is a colorless liquid at room temperature. Its identity is definitively established by its Chemical Abstracts Service (CAS) number, 20067-16-7. The isothiazole ring system is a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, which imparts unique reactivity and makes it a desirable scaffold in medicinal chemistry.
The key physicochemical and computational data for this compound are summarized in the table below for rapid reference and comparison.
| Property | Value | Source(s) |
| IUPAC Name | 5-Chloro-3-methylisothiazole | [Sigma-Aldrich] |
| Synonym | 5-Chlor-3-methylisothiazol | [ChemScene] |
| CAS Number | 20067-16-7 | [1] |
| Molecular Formula | C₄H₄ClNS | [1] |
| Molecular Weight | 133.60 g/mol | [1] |
| Physical Form | Colorless Liquid | [Sigma-Aldrich] |
| Boiling Point | 154-155 °C (at 767 Torr) | [2] |
| Density (Predicted) | 1.331 ± 0.06 g/cm³ | [2] |
| Purity (Commercial) | ≥96% | [1] |
| Storage Conditions | Sealed in dry, 2-8°C | [1] |
| SMILES | CC1=NSC(=C1)Cl | [1] |
| InChI Key | XWGRBRWIOZDBMN-UHFFFAOYSA-N | [Sigma-Aldrich] |
| LogP (Predicted) | 2.10492 | [1] |
| Topological Polar Surface Area | 12.89 Ų | [1] |
Molecular Structure and Spectroscopic Profile
The structure of 5-Chloro-3-methylisothiazole consists of the core isothiazole ring with a methyl group at position 3 and a chlorine atom at position 5. The only other substituent is a hydrogen atom at the C4 position, which is a key site of reactivity.
Caption: Molecular structure of 5-Chloro-3-methylisothiazole.
Predicted Spectroscopic Features
While experimental spectroscopic data for 5-Chloro-3-methylisothiazole is not widely published, its structure allows for the prediction of key NMR signals, which are essential for its identification by researchers.
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¹H NMR: The spectrum is expected to be simple, showing two singlets in a deuterated solvent like CDCl₃.
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A singlet integrating to 3 protons for the methyl group (CH₃) at the C3 position, likely in the δ 2.0-2.5 ppm range.
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A singlet integrating to 1 proton for the hydrogen at the C4 position. Its chemical shift would be further downfield, characteristic of an aromatic/heteroaromatic proton.
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¹³C NMR: Four distinct carbon signals are expected.
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One signal for the methyl carbon.
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Three signals for the isothiazole ring carbons (C3, C4, and C5), with their chemical shifts influenced by the electronegativity of the adjacent heteroatoms (N, S, Cl).
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Synthesis Pathway
Detailed, peer-reviewed synthesis protocols for 5-Chloro-3-methylisothiazole are not prevalent in recent literature, suggesting it is often prepared via established, classical heterocyclic chemistry transformations. A plausible and authoritative approach for its synthesis is via a Sandmeyer-type reaction, starting from the commercially available 5-Amino-3-methylisothiazole. This method is a cornerstone of heterocyclic chemistry for converting aromatic amines to halides.
The rationale for this choice is based on the high efficiency and reliability of diazotization-displacement reactions on heteroaromatic amines.
Representative Synthetic Protocol: Diazotization-Chlorination
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Diazotization: 5-Amino-3-methylisothiazole is dissolved in a cold, aqueous solution of a strong mineral acid, such as hydrochloric acid (HCl). The solution is maintained at a low temperature (0-5 °C) using an ice bath. This step is critical to ensure the stability of the resulting diazonium salt.
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Formation of Diazonium Salt: A solution of sodium nitrite (NaNO₂) in water is added dropwise to the acidic amine solution. The slow addition and strict temperature control are paramount to prevent decomposition of the diazonium salt and minimize side reactions. The reaction mixture is stirred for a short period to ensure complete conversion.
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Sandmeyer Reaction (Chlorination): The cold diazonium salt solution is then slowly added to a solution of copper(I) chloride (CuCl) dissolved in concentrated HCl. The CuCl acts as a catalyst to facilitate the displacement of the diazonium group (-N₂⁺) with a chloride ion (Cl⁻). The reaction is often accompanied by the evolution of nitrogen gas.
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Work-up and Purification: Upon completion, the reaction mixture is typically neutralized and extracted with an organic solvent (e.g., dichloromethane or diethyl ether). The organic layer is then washed, dried over an anhydrous salt like magnesium sulfate, and concentrated under reduced pressure. The crude product is then purified, typically by vacuum distillation, to yield pure 5-Chloro-3-methylisothiazole.
Chemical Reactivity and Application in Drug Discovery
The primary documented utility of 5-Chloro-3-methylisothiazole is as a strategic intermediate in the synthesis of more complex molecules with potential therapeutic value, particularly in oncology.[3] The reactivity of the molecule is dominated by the C4 position, which can be functionalized to build out more complex structures.
Key Application: Synthesis of Antiproliferative Agents
Research has demonstrated that 5-Chloro-3-methylisothiazole is the starting point for synthesizing a series of N'-substituted 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide derivatives.[4] These compounds have been evaluated for their antiproliferative activity against various human cancer cell lines.[3] The synthetic workflow highlights the chemical utility of the title compound.
Caption: Synthetic workflow from 5-Chloro-3-methylisothiazole to bioactive hydrazides.
Experimental Protocol: Synthesis of a Bioactive Hydrazide Derivative
The following protocol, adapted from published literature, illustrates the conversion of the key intermediate, 5-chloro-3-methylisothiazole-4-carbohydrazide, into a final derivative.[5] This procedure demonstrates a self-validating system where the reaction progress can be monitored, and the product is readily isolated.
Objective: To synthesize an N'-substituted hydrazide via condensation.
Methodology:
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Reactant Preparation: In a suitable reaction vessel, combine 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide (1.0 equivalent) and the desired aldehyde or ketone (1.0-1.1 equivalents).
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Solvent Addition: Add a suitable protic solvent, such as ethanol, to dissolve or suspend the reactants.
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Reaction Conditions: Heat the stirred mixture to reflux (approximately 78 °C for ethanol). The choice of heating is to provide sufficient activation energy for the nucleophilic attack and subsequent dehydration.
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Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC). This is a critical step for trustworthiness, ensuring the starting materials are consumed before proceeding.
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Isolation: Once the reaction is complete, cool the mixture. The product often crystallizes directly from the reaction mixture upon cooling or can be precipitated by pouring the reaction mixture into water.
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Purification: Collect the solid product by filtration. Wash the crystals with a cold solvent (e.g., methanol or a water/ethanol mixture) to remove residual impurities. The product can be further purified by recrystallization from an appropriate solvent system if necessary.
Causality: This reaction proceeds via a well-understood nucleophilic addition-elimination mechanism. The lone pair of electrons on the terminal nitrogen of the hydrazide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This forms a tetrahedral intermediate which then eliminates a molecule of water, driven by the formation of the stable conjugated imine (C=N) bond, to yield the final hydrazone product.[4]
Safety and Handling
As a reactive chemical intermediate, 5-Chloro-3-methylisothiazole must be handled with appropriate care in a laboratory setting.
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GHS Hazard Classification: The compound is classified under GHS with the pictogram GHS07 (Warning).[1]
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Hazard Statements:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Precautionary Measures: Standard laboratory personal protective equipment (PPE) is required.
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
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P264: Wash skin thoroughly after handling.
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P270: Do not eat, drink or smoke when using this product.
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P280: Wear protective gloves/protective clothing/eye protection/face protection.
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P302+P352: IF ON SKIN: Wash with plenty of water.
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
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Always handle this chemical within a fume hood to avoid inhalation of vapors. Store in a cool, dry, well-ventilated area in a tightly sealed container as recommended.
References
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Jęśkowiak, I., Ryng, S., Świtalska, M., Wietrzyk, J., Bryndal, I., Lis, T., Mączyński, M., & Zimecki, M. (2020). The N'-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity. Molecules, 25(1), 88. Available at: [Link]
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Jęśkowiak, I., et al. (2020). The N'-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity. MDPI. Available at: [Link]
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Jęśkowiak, I., et al. (2019). The N'-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity. PubMed. Available at: [Link]
- Adams, A., & Slack, R. (1959). 5-amino-3-methyl-isothiazole and process. U.S. Patent 2,871,243.
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- 2. 5-CHLORO-3-METHYL-ISOTHIAZOLE | 20067-16-7 [chemicalbook.com]
- 3. The N'-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The N’-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
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